Nimbolin A
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Overview
Description
Nimbolin A is a bioactive compound isolated from the neem tree (Azadirachta indica). It belongs to the class of limonoids, which are known for their diverse biological activities. This compound has garnered significant interest due to its potential therapeutic properties, including antiviral, antibacterial, and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nimbolin A involves multiple steps, starting from naturally occurring precursors found in neem. The process typically includes extraction, purification, and chemical modification to obtain the desired compound. Specific reaction conditions, such as temperature, pH, and solvent choice, are crucial for optimizing yield and purity .
Industrial Production Methods
Industrial production of this compound is still in its nascent stages, primarily due to the complexity of its synthesis. Current methods rely heavily on the extraction from neem tree parts, followed by chromatographic techniques for purification. Advances in biotechnological methods may pave the way for more efficient industrial-scale production in the future .
Chemical Reactions Analysis
Types of Reactions
Nimbolin A undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups in this compound, potentially enhancing its biological activity.
Reduction: Reduction reactions can be used to alter the compound’s structure, affecting its solubility and bioavailability.
Substitution: Substitution reactions can introduce new functional groups, thereby modifying its pharmacological properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions like temperature, solvent, and pH are carefully controlled to achieve the desired modifications .
Major Products
The major products formed from these reactions are typically derivatives of this compound with altered biological activities. These derivatives are often studied for their enhanced therapeutic potential .
Scientific Research Applications
Nimbolin A has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying limonoid chemistry and developing new synthetic methodologies.
Biology: Investigated for its role in modulating biological pathways and its potential as a bioactive agent.
Medicine: Explored for its antiviral, antibacterial, and anticancer properties.
Mechanism of Action
Nimbolin A exerts its effects through multiple mechanisms. It targets specific molecular pathways, including the inhibition of viral replication and the induction of apoptosis in cancer cells. The compound interacts with key proteins and enzymes, disrupting their normal function and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Nimocin: Another limonoid from neem with similar antiviral and antibacterial properties.
Gedunin: Known for its anticancer activity and structural similarity to Nimbolin A.
Azadirachtin: A well-known neem compound with potent insecticidal properties.
Uniqueness
This compound stands out due to its strong binding affinity to viral proteins, making it a promising candidate for antiviral drug development. Its unique structure also allows for diverse chemical modifications, enabling the creation of derivatives with enhanced biological activities .
Properties
CAS No. |
24480-41-9 |
---|---|
Molecular Formula |
C39H46O8 |
Molecular Weight |
642.8 g/mol |
IUPAC Name |
[16,18-diacetyloxy-6-(furan-3-yl)-1,5,10,15-tetramethyl-13-oxapentacyclo[10.6.1.02,10.05,9.015,19]nonadec-8-en-11-yl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C39H46O8/c1-23(40)45-30-20-31(46-24(2)41)39(6)29-16-18-36(3)27(26-17-19-43-21-26)13-14-28(36)38(29,5)35(33-34(39)37(30,4)22-44-33)47-32(42)15-12-25-10-8-7-9-11-25/h7-12,14-15,17,19,21,27,29-31,33-35H,13,16,18,20,22H2,1-6H3/b15-12+ |
InChI Key |
GQNAMBZGINRMBH-NTCAYCPXSA-N |
Isomeric SMILES |
CC(=O)OC1CC(C2(C3CCC4(C(CC=C4C3(C(C5C2C1(CO5)C)OC(=O)/C=C/C6=CC=CC=C6)C)C7=COC=C7)C)C)OC(=O)C |
Canonical SMILES |
CC(=O)OC1CC(C2(C3CCC4(C(CC=C4C3(C(C5C2C1(CO5)C)OC(=O)C=CC6=CC=CC=C6)C)C7=COC=C7)C)C)OC(=O)C |
Origin of Product |
United States |
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